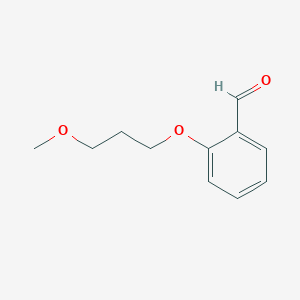

2-(3-Methoxypropoxy)benzaldehyde

説明

“2-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in various chemical reactions and has a storage temperature requirement of being refrigerated .

Molecular Structure Analysis

The InChI code for “2-(3-Methoxypropoxy)benzaldehyde” is 1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(3-Methoxypropoxy)benzaldehyde” is a colorless liquid with a strong, sweet, and slightly floral smell. It has a boiling point of 106°C.科学的研究の応用

Enzyme Catalysis in Asymmetric Synthesis

Research by Kühl et al. (2007) developed a process for enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase. This process is significant for the synthesis of enantiomerically pure compounds, demonstrating the utility of enzymes in organic synthesis for creating complex molecules with high enantioselectivity Kühl et al., 2007.

Crystallography and Molecular Interactions

The crystal structure of 2-methoxy-benzaldehyde was studied by Ribeiro-Claro et al. (2002), revealing insights into intra- and intermolecular interactions, such as C–H···O hydrogen bonding. This type of analysis is crucial for understanding the physical properties of materials and the mechanisms of molecular recognition Ribeiro-Claro et al., 2002.

Spectroscopic Studies and Structural Analysis

Özay et al. (2013) synthesized and characterized a compound through various spectroscopic techniques and X-ray analysis. The structural elucidation of such compounds helps in the understanding of their chemical behavior and potential applications Özay et al., 2013.

Synthesis and Applications in Green Chemistry

Verdía et al. (2017) reported an undergraduate project focused on the synthesis of 3-(methoxycarbonyl)coumarin using an ionic liquid as a recyclable catalyst. This work highlights the application of green chemistry principles in synthesis, emphasizing the importance of environmentally benign solvents and catalysts Verdía et al., 2017.

Second Harmonic Generation (SHG) Applications

Singh et al. (2001) explored the growth of vanillin crystals for SHG applications in the ultra-violet and near-infrared wavelength regions. The study of organic materials for nonlinear optical applications is a vital area of research for developing new optical devices Singh et al., 2001.

Safety And Hazards

特性

IUPAC Name |

2-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJHBPLCUDFAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)